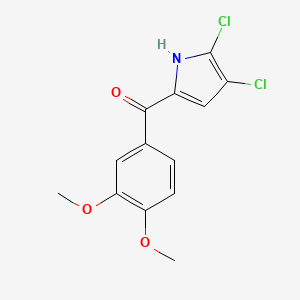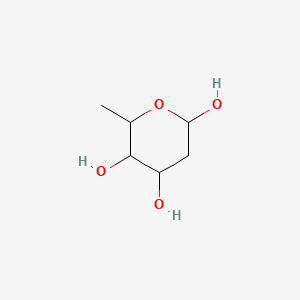
Di-deoxyhexose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-deoxyhexose is a type of deoxy sugar, which is a derivative of hexose where two hydroxyl groups are replaced by hydrogen atoms. This compound is significant in various biological processes and is found in several natural products, including antibiotics and glycoproteins. This compound plays a crucial role in the structural integrity and function of these molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-deoxyhexose typically involves the reduction of hexose sugars. One common method is the catalytic hydrogenation of hexose derivatives. For example, the reduction of deoxythymidine diphosphate-glucose (dTDP-glucose) using specific enzymes like dTDP-glucose 4,6-dehydratase . This enzyme catalyzes the conversion of dTDP-glucose to dTDP-4-keto-6-deoxy-D-glucose, which can then be further reduced to this compound.
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches using microbial fermentation. Specific strains of bacteria, such as Pseudomonas aeruginosa, are engineered to produce high yields of this compound through fermentation processes . These methods are optimized for large-scale production and involve the use of bioreactors and controlled fermentation conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Di-deoxyhexose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto or aldehyde derivatives.
Reduction: It can be reduced to form simpler sugar alcohols.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the sugar molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various deoxy sugars, sugar alcohols, and halogenated sugars. These products have significant applications in pharmaceuticals and biochemical research.
Applications De Recherche Scientifique
Di-deoxyhexose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the structure and function of glycoproteins and glycolipids.
Medicine: Incorporated into antibiotics and antiviral drugs to enhance their efficacy.
Industry: Used in the production of flavoring agents and sweeteners.
Mécanisme D'action
The mechanism of action of di-deoxyhexose involves its incorporation into larger biomolecules, where it influences their structural and functional properties. For example, in glycoproteins, this compound residues can affect protein folding, stability, and interactions with other molecules. The molecular targets include enzymes involved in glycosylation processes and receptors that recognize glycan structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-deoxy-D-glucose: A deoxy sugar where the hydroxyl group at position 2 is replaced by hydrogen.
Fucose: A deoxyhexose with a similar structure but different functional groups.
Rhamnose: Another deoxyhexose commonly found in plant glycosides.
Uniqueness
Di-deoxyhexose is unique due to the presence of two deoxygenated positions, which imparts distinct chemical and biological properties compared to other deoxy sugars. This uniqueness makes it valuable in specific biochemical pathways and industrial applications.
Propriétés
Numéro CAS |
49871-87-6 |
|---|---|
Formule moléculaire |
C6H12O4 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3 |
Clé InChI |
FDWRIIDFYSUTDP-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(CC(O1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


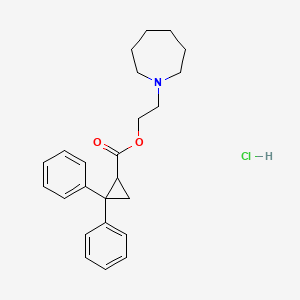
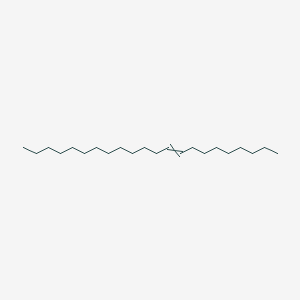
![N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline](/img/structure/B14660499.png)
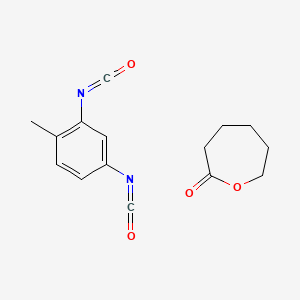
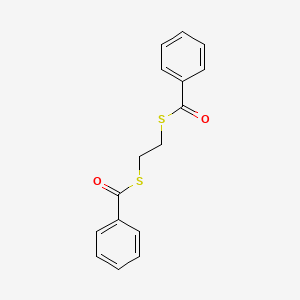
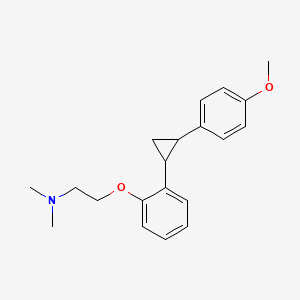

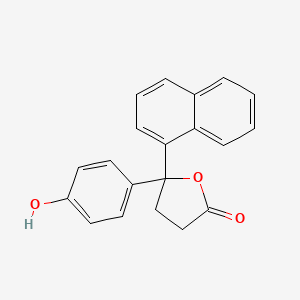

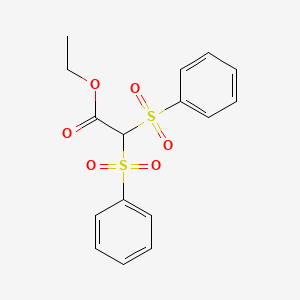
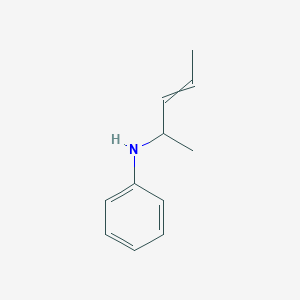

![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
